MA-0204 Exhibits Superior PPARδ Potency and Selectivity Over Pan-PPAR and Dual Agonists
MA-0204 activates human PPARδ with an EC50 of 0.4 nM, demonstrating 2.5-fold higher potency than seladelpar (EC50 = 2 nM) and 2.5-3 fold higher than GW501516 (EC50 = 1-1.2 nM). Crucially, its selectivity window for PPARδ over PPARα and PPARγ is >10,000-fold, a margin that is 10-13 times greater than the ~1,000-fold selectivity reported for GW501516 and GW0742 [1]. This extreme selectivity minimizes the risk of off-target PPARα/γ-mediated adverse events, a documented liability for less selective modulators [2].
| Evidence Dimension | Potency (PPARδ EC50) and Selectivity Ratio (PPARδ vs. PPARα/γ) |
|---|---|
| Target Compound Data | Human PPARδ EC50 = 0.4 nM; Selectivity >10,000-fold over PPARα (EC50 = 6990 nM) and PPARγ (EC50 >100,000 nM) |
| Comparator Or Baseline | Seladelpar: PPARδ EC50 = 2 nM; GW501516: PPARδ EC50 = 1-1.2 nM, ~1000-fold selectivity; GW0742: PPARδ EC50 = 1-1.1 nM, ~1000-fold selectivity |
| Quantified Difference | MA-0204 is 2.5-3 times more potent than GW501516/GW0742/seladelpar; selectivity margin is >10 times larger |
| Conditions | Cell-based transactivation assay for human PPAR isoforms |
Why This Matters
Higher potency at lower doses reduces systemic drug load, while an expanded selectivity window directly mitigates class-associated toxicities, making MA-0204 a safer tool compound for chronic in vivo studies.
- [1] Lagu B, et al. Table 3. Potency, Selectivity, ADME, DMPK, PK, and Safety Data for 17 (MA-0204). ACS Med Chem Lett. 2018;9(9):935-940. doi:10.1021/acsmedchemlett.8b00287 View Source
- [2] Lagu B, et al. Selective PPARδ Modulators Improve Mitochondrial Function: Potential Treatment for Duchenne Muscular Dystrophy (DMD). ACS Med Chem Lett. 2018;9(9):935-940. doi:10.1021/acsmedchemlett.8b00287 View Source
